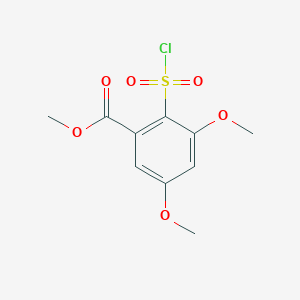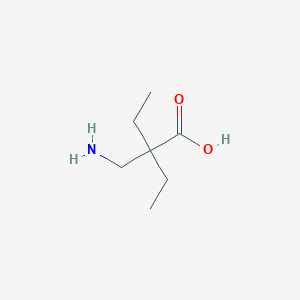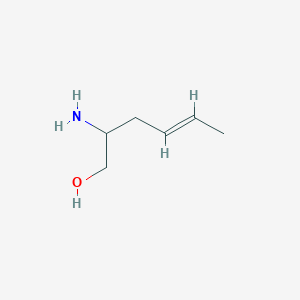
2-Aminohex-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminohex-4-en-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohex-4-en-1-ol typically involves the reaction of hex-4-en-1-ol with ammonia or an amine under specific conditions. One common method includes the use of hydrazine hydrate and methanol, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes purification steps such as crystallization and distillation to ensure the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminohex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hexene chain can be reduced to form saturated amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hex-4-en-1-one or hex-4-en-1-al.
Reduction: Formation of 2-aminohexane.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-Aminohex-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Aminohex-4-en-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile in biochemical reactions, participating in the formation of new chemical bonds .
Comparación Con Compuestos Similares
2-Aminohexane: Lacks the double bond present in 2-Aminohex-4-en-1-ol, resulting in different chemical reactivity.
Hex-4-en-1-ol: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Aminohex-4-enoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different biological activities.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on a hexene chain, providing a versatile platform for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(E)-2-aminohex-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-6(7)5-8/h2-3,6,8H,4-5,7H2,1H3/b3-2+ |
Clave InChI |
ZEODUDKXIGPAIV-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC(CO)N |
SMILES canónico |
CC=CCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



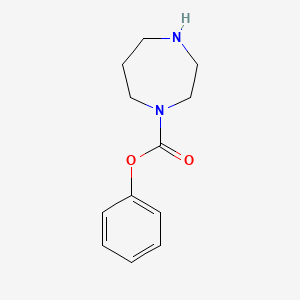
![3-[(5-Aminopentyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13304363.png)
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid](/img/structure/B13304376.png)
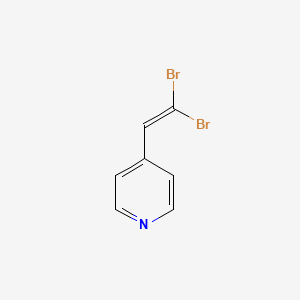
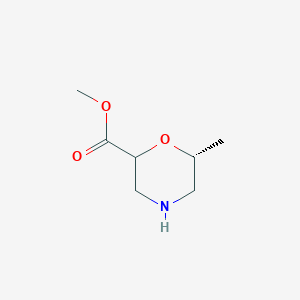
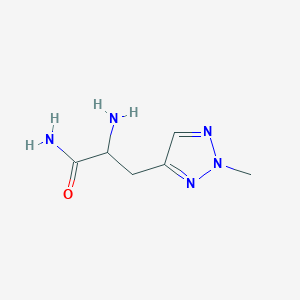
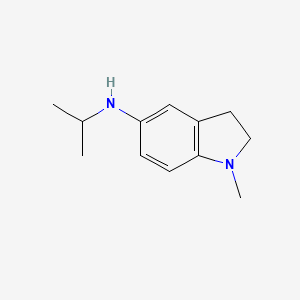

![1-[(Thiolan-3-yl)amino]propan-2-ol](/img/structure/B13304424.png)
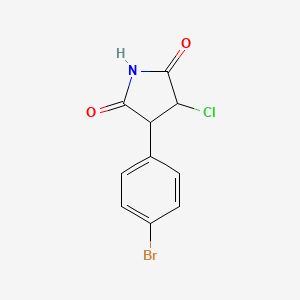
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
